molecular formula C23H24N6O4S B6572766 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1171404-94-6

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6572766
CAS No.: 1171404-94-6
M. Wt: 480.5 g/mol
InChI Key: GUORYFIEALLEKM-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide features a complex heterocyclic architecture. Key structural elements include:

  • A pyrazole core substituted with a methylsulfanyl group and an amino group.
  • An N-(4-ethoxyphenyl)acetamide side chain, a moiety associated with historical analgesic properties (e.g., phenacetin ).

This combination of aromatic and heterocyclic groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-4-32-17-11-7-15(8-12-17)25-18(30)13-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-9-16(31-2)10-6-14/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUORYFIEALLEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations

A. Impact of Heterocyclic Cores
  • 1,2,4-Oxadiazole vs.
  • Pyrazole vs. Indazole : The pyrazole core offers a smaller planar surface than indazole, possibly limiting π-stacking interactions but improving solubility .
B. Substituent Effects
  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Ethoxy groups enhance lipophilicity compared to methoxy, which may improve membrane permeability but reduce aqueous solubility .
  • Methylsulfanyl Group : The -SMe group in the target compound could act as a metabolic liability (oxidation to sulfoxide) but may enhance binding to sulfur-accepting enzymes .
C. Tautomerism and Stability
  • Analogues like 3c-I/3c-A () exhibit tautomerism between thiazolidinone and thiazole forms, suggesting the target compound may also adopt multiple tautomeric states, affecting reactivity and crystallinity .

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